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molecular formula C9H11N B8312708 4-Cyclopropylmethylpyridine

4-Cyclopropylmethylpyridine

Cat. No. B8312708
M. Wt: 133.19 g/mol
InChI Key: AOURSJOVQGKVDY-UHFFFAOYSA-N
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Patent
US07867980B2

Procedure details

A solution of 19.5 ml (200 mmol) of 4-picoline in tetrahydrofuran (120 ml) was cooled to −78° C. Lithium diisopropylamide (2 M heptane, tetrahydrofuran, ethylbenzene solution) (200 ml) was added dropwise to the cooled solution over a period of 20 min, and the mixture was stirred at −40° C. for 20 min and was then cooled to −78° C. Cyclopropyl bromide (16.0 ml, 200 mmol) was added dropwise to the reaction solution over a period of 25 min, and the mixture was stirred at −78° C. for one hr. The reaction solution was then added to 300 ml of a saturated aqueous ammonium chloride solution, and the mixture was washed with 100 ml of water. The solution was extracted twice with 200 ml of ethyl acetate, and the extract was dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated, and the residue was purified by distillation under the reduced pressure (8 mmHg, 86 to 87° C.) and column chromatography on silica gel (hexane:ethyl acetate=70:30) to give 17.6 g (yield 66%) of the title compound.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.C([N-][CH:12]([CH3:14])[CH3:13])(C)C.[Li+].C1(Br)CC1.[Cl-].[NH4+]>O1CCCC1>[CH:12]1([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:14][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
19.5 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C1(CC1)Br
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −40° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for one hr
Duration
1 h
WASH
Type
WASH
Details
the mixture was washed with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with 200 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation under the reduced pressure (8 mmHg, 86 to 87° C.) and column chromatography on silica gel (hexane:ethyl acetate=70:30)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(CC1)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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